Ethyl3-[(oxetan-3-yl)amino]propanoate

Peptidomimetic Design β‑Amino Acid Building Blocks Conformational Control

Researchers designing peptide-hybrid libraries or β-peptide foldamers often lack a building block that simultaneously modulates amine basicity and provides a nucleophilic handle. This compound solves that. It delivers the precise two-carbon β-alanine spacer geometry, while the oxetane ring lowers amine pKa by ~1.5-2.0 units, improving permeability. - Offers a 2-3 fold aqueous solubility improvement over benzamide controls in matched molecular pair studies. - The ethyl ester boosts cLogP by +0.4 to +0.6 vs. the methyl analog, enhancing cellular uptake. - Supplied at ≥98% purity with full Certificate of Analysis, shipped ambient from global hubs.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
Cat. No. B13021112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl3-[(oxetan-3-yl)amino]propanoate
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CCNC1COC1
InChIInChI=1S/C8H15NO3/c1-2-12-8(10)3-4-9-7-5-11-6-7/h7,9H,2-6H2,1H3
InChIKeyYHELADLBCWMKDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-[(oxetan-3-yl)amino]propanoate: Core Scaffold & Procurement Baseline


Ethyl 3-[(oxetan-3-yl)amino]propanoate (CAS 1344287-93-9; MF: C₈H₁₅NO₃; MW: 173.21 g/mol) is a bifunctional building block comprising an oxetan-3-yl secondary amine linked to the β‑position of an ethyl propanoate ester . The molecule is supplied as a research chemical with standard purity specifications of 95–98%, as confirmed by vendor certificates of analysis . Oxetane-containing amino esters of this type are under active investigation in medicinal chemistry as amide and sulfonamide bioisosteres, with matched molecular pair studies demonstrating that the oxetane ring can provide a comparable polarity and hydrogen‑bonding profile to the carbonyl function while simultaneously improving aqueous solubility [1].

Ethyl 3-[(oxetan-3-yl)amino]propanoate: Uniqueness vs. Simple Analogs


Although 3‑aminooxetane (CAS 21635‑88‑1) and simple β‑alanine ethyl ester share isolated structural fragments with the target compound, neither component alone provides the combined reactivity of a secondary oxetane‑amine and a β‑amino ester terminus on the same scaffold [1]. The oxetane ring lowers amine basicity by approximately 1.5–2.0 pKₐ units relative to unconstrained secondary amines, which can translate into altered protonation state and passive permeability for downstream conjugates, while the β‑amino ester motif introduces a nucleophilic site with a predictable spacer length that is absent in oxetane‑3‑amine or α‑substituted oxetane ester isomers [2]. These two features — the electronic modulation from the oxetane and the nucleophilic β‑amino ester handle — must be present simultaneously to achieve the scaffold’s intended utility in parallel library synthesis or peptidomimetic design.

Ethyl 3-[(oxetan-3-yl)amino]propanoate: Differentiation vs. Analogs


Regioisomer Spacing: β- vs. α-Amino Ester

In Ethyl 3-[(oxetan-3-yl)amino]propanoate, the amino group is located on the β‑carbon of the propanoate chain, placing the nucleophilic amine two methylene units from the ester carbonyl. In contrast, the regioisomer Ethyl 2-[(oxetan-3-yl)amino]propanoate (CAS 1512660‑12‑6) places the amine on the α‑carbon, directly adjacent to the ester [1]. This one‑carbon shift alters the distance between the hydrogen‑bond donor (NH) and acceptor (C=O) groups, which is critical for mimicking natural peptide backbone spacing in peptidomimetic applications. The β‑isomer provides a Cβ–N bond geometry that more closely approximates the β‑amino acid motif found in β‑alanine, a validated scaffold in medicinal chemistry, whereas the α‑isomer presents a sterically more hindered amine with different conformational preferences [2].

Peptidomimetic Design β‑Amino Acid Building Blocks Conformational Control

Ethyl vs. Methyl Ester: Hydrolytic Stability and Lipophilicity

The ethyl ester in the target compound (MW 173.21) provides a calculated LogP approximately 0.4–0.6 units higher than the corresponding methyl ester analog Methyl 2-[(oxetan-3-yl)amino]propanoate (MW 159.19) based on fragment‑based in silico predictions for oxetane‑containing amino esters [1]. The increased lipophilicity of the ethyl ester can enhance passive membrane permeability in cell‑based assays while the slightly larger steric bulk adjacent to the carbonyl slows base‑catalyzed ester hydrolysis relative to the methyl congener, a property that has been systematically exploited in prodrug design to modulate half‑life [2]. Conversely, the methyl ester offers higher aqueous solubility, an important consideration when solubility is rate‑limiting for biochemical screening.

Prodrug Design Hydrolytic Stability LogP Tuning

Fluorination and Metabolic Stability: Non-fluorinated vs. Difluoro

The target compound is non‑fluorinated at the propanoate backbone. Its fluorinated analog, Ethyl 2,2‑difluoro‑3-(oxetan‑3‑ylamino)propanoate (CAS 2138144‑74‑6), incorporates a gem‑difluoro group adjacent to the ester, which is known to block CYP‑mediated oxidative metabolism at that position and increase metabolic stability [1]. However, gem‑difluorination also increases molecular weight (+38 Da) and polar surface area, which can reduce passive permeability in cell‑based assays. The non‑fluorinated compound therefore retains higher permeability potential while offering a lower molecular weight scaffold, which is preferred when metabolic soft spots are not a concern or when permeability is the primary optimization parameter [2]. This trade‑off is characteristic of the broader oxetane‑amino ester class.

Metabolic Stability Oxidative Deamination Fluorinated Building Blocks

Amino-Oxetane as Amide/Sulfonamide Bioisostere

A 2025 matched molecular pair (MMP) study of twelve 3‑aryl‑3‑amino‑oxetane/benzamide pairs demonstrated that amino‑oxetanes provide comparable pH stability, lipophilicity, and permeability to their benzamide counterparts while delivering a statistically significant improvement in aqueous solubility of approximately 2‑ to 3‑fold across the surveyed set [1]. Moreover, the amino‑oxetane motif was shown to be a better topological match for sulfonamides than for amides based on torsion angle analysis, suggesting that Ethyl 3-[(oxetan-3-yl)amino]propanoate and its derivatives may serve as surrogates for sulfonamide linkers in medicinal chemistry programs. These class‑level findings provide a strong rationale for selecting this oxetane‑containing scaffold when improved solubility and sulfonamide‑like geometry are desired in lead optimization campaigns.

Bioisosterism Matched Molecular Pair Physicochemical Property Modulation

Ethyl 3-[(oxetan-3-yl)amino]propanoate: Application Scenarios


1. Peptidomimetic Library Synthesis: β‑Amino Acid Spacing

When a medicinal chemistry program requires a β‑amino acid building block with an oxetane‑modulated amine, Ethyl 3-[(oxetan-3-yl)amino]propanoate provides the precise two‑carbon spacer between the amine and ester that mimics β‑alanine geometry, as demonstrated by the structural comparison with the α‑substituted regioisomer Ethyl 2-[(oxetan-3-yl)amino]propanoate [1]. Investigators synthesizing peptide‑hybrid libraries or β‑peptide foldamers should select this β‑isomer over the α‑isomer to maintain correct backbone spacing.

2. Prodrug and Permeability Optimization with Ethyl Ester

The ethyl ester moiety increases predicted lipophilicity by approximately +0.4 to +0.6 cLogP units relative to the methyl ester analog, a difference that can significantly enhance passive membrane permeability in cell‑based assays [2]. Research teams aiming to improve cellular uptake of an oxetane‑containing conjugate should procure the ethyl ester variant specifically when permeability, rather than maximal aqueous solubility, is the key optimization parameter.

3. Lead Optimization: Amide/Sulfonamide Replacement for Solubility

The amino‑oxetane class to which this compound belongs has been shown in a 2025 matched molecular pair study to deliver a 2‑ to 3‑fold improvement in aqueous solubility over benzamide controls, while providing sulfonamide‑like geometry at the binding site [3]. Medicinal chemists seeking to replace a metabolically labile amide or sulfonamide linker with a bioisostere that improves solubility should evaluate building blocks derived from Ethyl 3-[(oxetan-3-yl)amino]propanoate in their design‑make‑test cycle.

4. Fragment-Based Screening: Low MW and Ligand Efficiency

With a molecular weight of 173.21 g/mol, the non‑fluorinated scaffold avoids the ~38 Da penalty of the gem‑difluoro analog while retaining the full oxetane‑amine‑ester functionality [4]. Fragment‑based drug discovery programs that prioritize ligand efficiency and permeability over metabolic stability at the α‑position should select this compound as a starting fragment or linker for further elaboration.

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